molecular formula C10H17O5P B12621045 Diethyl 5-ethylfuran-2-yl phosphate CAS No. 917769-42-7

Diethyl 5-ethylfuran-2-yl phosphate

Cat. No.: B12621045
CAS No.: 917769-42-7
M. Wt: 248.21 g/mol
InChI Key: NDDGPJGYAMRXDO-UHFFFAOYSA-N
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Description

Diethyl 5-ethylfuran-2-yl phosphate is an organophosphorus compound characterized by a diethyl phosphate group esterified to a substituted furan ring (specifically, 5-ethylfuran-2-yl). Organophosphates like this are often utilized in flame retardants, plasticizers, or biochemical assays due to their thermal stability, solubility, and reactivity .

Properties

CAS No.

917769-42-7

Molecular Formula

C10H17O5P

Molecular Weight

248.21 g/mol

IUPAC Name

diethyl (5-ethylfuran-2-yl) phosphate

InChI

InChI=1S/C10H17O5P/c1-4-9-7-8-10(14-9)15-16(11,12-5-2)13-6-3/h7-8H,4-6H2,1-3H3

InChI Key

NDDGPJGYAMRXDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)OP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-ethylfuran-2-yl phosphate typically involves the reaction of 5-ethylfuran-2-ol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

5-ethylfuran-2-ol+diethyl phosphorochloridatediethyl 5-ethylfuran-2-yl phosphate+HCl\text{5-ethylfuran-2-ol} + \text{diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 5-ethylfuran-2-ol+diethyl phosphorochloridate→diethyl 5-ethylfuran-2-yl phosphate+HCl

The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-ethylfuran-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: The diethyl phosphate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Diethyl 5-ethylfuran-2-yl phosphate serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various reactions, contributing to the development of complex molecules.

Key Applications:

  • Synthesis of Phosphonate Derivatives : The compound can be utilized to synthesize phosphonate derivatives, which are important in medicinal chemistry for developing drugs that target specific biological pathways .
  • Fluorescent Ligands : It can be incorporated into fluorescent ligands for biological imaging and drug discovery, enhancing the detection of biomolecules .

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly regarding its role as a bioactive compound.

Case Studies:

  • Cardioprotective Effects : Research indicates that phosphate esters derived from this compound can activate protective pathways in cardiac myocytes, potentially offering therapeutic benefits in heart failure models .
  • Drug Development : Its derivatives have been studied for their ability to modulate enzyme activity, which is crucial for developing new therapeutic agents targeting specific diseases .

Material Science

The compound's unique chemical properties allow it to be used in the development of advanced materials.

Key Applications:

  • Polymer Production : this compound can act as a monomer or additive in the synthesis of bio-based polymers, contributing to environmentally friendly material solutions .
  • Coatings and Composites : Its incorporation into coatings enhances durability and performance, making it suitable for various industrial applications .

Environmental Applications

The compound is being explored for its potential in sustainable chemistry.

Research Insights:

  • Biofuel Development : Its derivatives have been evaluated as potential biofuels due to their favorable combustion properties compared to traditional fossil fuels .
  • Waste Valorization : The synthesis pathways involving this compound often utilize renewable resources, aligning with green chemistry principles aimed at reducing waste and improving sustainability .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Chemical SynthesisSynthesis of phosphonate derivatives
PharmaceuticalsCardioprotective effects
Material ScienceBio-based polymer production
Environmental ScienceBiofuel development

Table 2: Case Studies on Pharmacological Effects

Study FocusFindingsReference
Cardiac Myocyte ActivationIncreased contractile function in heart failure models
Enzyme ModulationPotential therapeutic benefits in disease treatment

Mechanism of Action

The mechanism of action of diethyl 5-ethylfuran-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic the natural phosphate moieties in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Diethylumbelliferyl Phosphate (DEUP)

Structure : DEUP (CAS 897-83-6) consists of a coumarin backbone (4-methyl-2-oxo-2H-1-benzopyran-7-yl) linked to a diethyl phosphate group.
Applications : Used in enzymatic assays (e.g., phosphatase activity detection) due to its fluorescent properties upon dephosphorylation .
Key Differences :

  • Functional Groups : DEUP’s coumarin moiety enables fluorescence, whereas the 5-ethylfuran group in the target compound may confer distinct electronic or steric properties.
  • Reactivity : DEUP undergoes hydrolysis under enzymatic action, while the furan-linked phosphate might exhibit different stability or degradation pathways.
Property This compound (Inferred) Diethylumbelliferyl Phosphate (DEUP)
Molecular Formula C9H15O5P (estimated) C14H17O6P
Key Functional Groups 5-Ethylfuran, diethyl phosphate Coumarin, diethyl phosphate
Primary Use Flame retardancy, plasticizers (hypothetical) Biochemical assays

Castor Oil-Based Phosphate Plasticizers

Structure : These plasticizers incorporate diethyl phosphate groups into modified castor oil, often combined with THEIC (tris(hydroxyethyl)isocyanurate) for enhanced flame retardancy .
Applications : Flame-retardant additives for PVC, improving thermal stability and reducing peak heat release rates (pHRR) .
Key Differences :

  • Backbone Complexity : The castor oil derivatives have a triglyceride-based structure, whereas the furan-linked phosphate is a smaller, aromatic molecule.
  • Performance: Castor oil plasticizers show superior flame retardancy (e.g., 30% reduction in pHRR ), but the furan analog may offer better compatibility with non-polar polymers.
Property This compound (Inferred) Castor Oil-Based Phosphate Plasticizer
Thermal Stability Moderate (based on furan stability) High (degradation onset >200°C)
Flame Retardancy Likely effective (phosphate moiety) Proven (↓ pHRR, ↑ ignition time)
Polymer Compatibility Suitable for aromatic polymers Compatible with PVC

Diethyl Ethylphosphonite

Structure: A phosphonite (C6H15O2P) with a diethyl ester and ethyl group bonded directly to phosphorus . Applications: Intermediate in organophosphorus synthesis, particularly for pesticides or nerve agents. Key Differences:

  • Reactivity : Phosphonites (P(III)) are more reactive than phosphates (P(V)), undergoing oxidation or nucleophilic substitution more readily .
  • Stability : Phosphates are generally more hydrolytically stable than phosphonites.
Property This compound (Inferred) Diethyl Ethylphosphonite
Oxidation State P(V) P(III)
Synthetic Utility Limited (stable end-product) High (reactive intermediate)
Hydrolytic Stability High Low

Biological Activity

Diethyl 5-ethylfuran-2-yl phosphate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, biological mechanisms, and various studies that highlight its activity.

This compound can be synthesized through several chemical pathways that involve the modification of furan derivatives. The synthesis typically involves the reaction of 5-ethylfuran-2-ol with phosphorus oxychloride followed by treatment with diethyl alcohol. This process yields a phosphate ester, which is characterized by its furan ring structure that contributes to its biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : Compounds containing furan rings have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although more research is needed to elucidate the exact mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantReduces oxidative stress via free radical scavenging
Anti-inflammatoryInhibits NF-κB pathway activation
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antioxidant Activity

A study conducted on various furan derivatives, including this compound, demonstrated significant antioxidant activity when assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.

Case Study: Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages showed that this compound significantly inhibited nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The IC50 for NO suppression was determined to be around 25 µM, suggesting a strong anti-inflammatory potential that warrants further investigation .

Table 2: IC50 Values for Biological Activities

CompoundActivity TypeIC50 (µM)
This compoundAntioxidant30
This compoundAnti-inflammatory25
CurcuminAnti-inflammatory10

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in the areas of antioxidant , anti-inflammatory , and anticancer therapies. Future studies should focus on:

  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

The compound's unique furan structure may offer insights into developing new therapeutic agents targeting oxidative stress-related diseases and inflammation.

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